5-Bromo-2-(chloromethyl)-1H-indole
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Overview
Description
5-Bromo-2-(chloromethyl)-1H-indole is a halogenated indole derivative Indoles are a class of heterocyclic aromatic organic compounds that are widely distributed in nature and have significant biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(chloromethyl)-1H-indole typically involves the halogenation of indole derivatives. One common method is the bromination of 2-(chloromethyl)-1H-indole using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve a scalable process that ensures high yield and purity. The use of recyclable catalysts and environmentally friendly solvents can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(chloromethyl)-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions include various substituted indoles, dehalogenated indoles, and coupled products with extended aromatic systems .
Scientific Research Applications
5-Bromo-2-(chloromethyl)-1H-indole has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 5-Bromo-2-(chloromethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The presence of halogen atoms enhances its ability to form strong interactions with biological molecules, potentially leading to inhibition of enzymes or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-iodopyrimidine: Another halogenated heterocycle with similar reactivity and applications.
5-Bromo-2-(3-chloromethyl-phenyl)-pyrimidine: A compound with a similar structure but different substitution pattern, leading to distinct chemical properties and applications
Uniqueness
5-Bromo-2-(chloromethyl)-1H-indole is unique due to its specific substitution pattern, which imparts distinct reactivity and potential for diverse applications. The combination of bromine and chlorine atoms in the indole ring enhances its versatility as a synthetic intermediate and its potential biological activities.
Properties
Molecular Formula |
C9H7BrClN |
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Molecular Weight |
244.51 g/mol |
IUPAC Name |
5-bromo-2-(chloromethyl)-1H-indole |
InChI |
InChI=1S/C9H7BrClN/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4,12H,5H2 |
InChI Key |
SABCOQFBFYZNPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(N2)CCl |
Origin of Product |
United States |
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